molecular formula C22H21FN4O5 B4973906 METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4973906
M. Wt: 440.4 g/mol
InChI Key: CQBHLTBBZRIAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the cyclopropyl, fluoromethylphenyl, and carbamoylmethyl groups through various functional group transformations.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoromethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrido[2,3-d]pyrimidine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound is utilized in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with various functional groups. Examples include:

    Pyrido[2,3-d]pyrimidine-5-carboxylates: Compounds with different substituents at the 3- and 7-positions.

    Fluorophenylcarbamoyl derivatives: Compounds with variations in the fluorophenyl and carbamoyl groups.

Uniqueness

The uniqueness of METHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. The presence of the cyclopropyl, fluoromethylphenyl, and carbamoylmethyl groups may confer unique properties and enhance its activity compared to other similar compounds.

Properties

IUPAC Name

methyl 7-cyclopropyl-3-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O5/c1-11-4-7-13(8-15(11)23)24-17(28)10-27-20(29)18-14(21(30)32-3)9-16(12-5-6-12)25-19(18)26(2)22(27)31/h4,7-9,12H,5-6,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBHLTBBZRIAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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